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8-Br-GTP

FtsZ inhibition GTPase assay bacterial cell division

8-Br-GTP, a C8-bromo GTP analog locked in ~90% syn conformation, selectively inhibits bacterial FtsZ (Ki 31.8 μM) without affecting eukaryotic tubulin at ≤500 μM. Its conformational restriction and target discrimination surpass non-hydrolyzable analogs (GTPγS, GMPPNP) for bacterial division screening, GTPase pocket mapping, RNA polymerase ATP-site probing, and HPLC/UV quantification (λmax 259 nm, ε 14.0).

Molecular Formula C10H15BrN5O14P3
Molecular Weight 602.08 g/mol
Cat. No. B12430701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-GTP
Molecular FormulaC10H15BrN5O14P3
Molecular Weight602.08 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1
InChIKeyCNYUHYBBHQMZQJ-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Br-GTP Procurement Guide: A C8-Brominated GTP Analog with Differentiated Biochemical Selectivity


8-Br-GTP (8-Bromoguanosine-5'-triphosphate; CAS 23197-98-0) is a C8-substituted guanosine nucleotide analog used primarily as a competitive inhibitor and conformational probe in GTPase-dependent systems [1]. The substitution of a bromine atom at the 8-position of the guanine base sterically restricts rotation around the glycosidic bond, shifting the syn/anti conformational equilibrium to approximately 90% syn conformation compared to the ~50:50 equilibrium of unmodified GTP [2]. This conformational bias, combined with the ability to bind GTP-recognition pockets without undergoing efficient hydrolysis, enables selective interrogation of FtsZ polymerization in bacteria while largely sparing the eukaryotic tubulin homolog, a selectivity profile not shared by unmodified GTP or non-hydrolyzable phosphate-modified analogs [3].

Why 8-Br-GTP Cannot Be Replaced by Unmodified GTP or Common Non-Hydrolyzable Analogs in FtsZ/Tubulin Discrimination Studies


Unmodified GTP acts as the native substrate for both prokaryotic FtsZ and eukaryotic tubulin, undergoing rapid hydrolysis that drives dynamic polymerization cycles, making it unsuitable for trapping static binding states or for selective inhibition [1]. Common non-hydrolyzable analogs such as GTPγS or GMPPNP achieve hydrolysis resistance through phosphate modification (e.g., γ-thiophosphate or β-γ-imido substitution) but retain the unrestricted glycosidic bond rotation of GTP, failing to provide the conformational restriction or the organism-specific selectivity that defines 8-Br-GTP's utility [2]. The C8-bromine substituent confers a distinct three-dimensional binding profile that is differentially accommodated by the nucleotide pockets of FtsZ versus tubulin, a property that phosphate-modified analogs do not replicate and that is critical for discriminating between bacterial and eukaryotic cytoskeletal targets [3].

8-Br-GTP Quantitative Differentiation Evidence: Head-to-Head Data Against GTP and Structural Analogs


FtsZ GTPase Competitive Inhibition: 8-Br-GTP Exhibits Defined Ki Against Bacterial Target While Sparing Tubulin

8-Br-GTP acts as a competitive inhibitor of E. coli FtsZ GTPase activity with a Ki of 31.8 μM [1]. In contrast, unmodified GTP is the native substrate with a Km of approximately 0.03-0.08 mM for FtsZ GTPase activity [2]. Critically, 8-Br-GTP does not inhibit tubulin polymerization at concentrations up to 500 μM, whereas it inhibits FtsZ polymerization, demonstrating selective discrimination between the prokaryotic and eukaryotic cytoskeletal GTPases [1]. GTPγS, a phosphate-modified non-hydrolyzable analog, stabilizes FtsZ polymers rather than inhibiting polymerization and does not exhibit this organism-level selectivity [3].

FtsZ inhibition GTPase assay bacterial cell division competitive inhibitor

Conformational Restriction: 8-Br-GTP Preferentially Adopts Syn Conformation at 90% Population Versus GTP's ~50:50 Equilibrium

The 8-bromo substituent sterically hinders rotation around the glycosidic bond, locking 8-Br-GTP preferentially into the syn conformation with a population of approximately 90% [1][2]. Unmodified GTP exists in a dynamic equilibrium with an approximately 50:50 distribution between syn and anti conformations [2]. Other C8-substituted analogs show varying preferences: 8-Cl-GTP and 8-I-GTP also favor syn but with different population distributions, while 8-oxo-GTP exhibits distinct hydrogen-bonding properties that alter binding profiles [3].

syn-anti equilibrium conformational restriction nucleotide analog glycosidic bond rotation

Spectroscopic Differentiation: 8-Br-GTP Exhibits Distinct UV Absorbance and Molar Extinction Coefficient Enabling Quantitative Detection

8-Br-GTP exhibits a UV absorption maximum (λmax) at 259 nm with a molar extinction coefficient (ε) of 14.0 L mmol⁻¹ cm⁻¹ in Tris-HCl buffer at pH 7.5 [1]. Unmodified GTP has a λmax of approximately 253 nm with an ε of ~13.7 L mmol⁻¹ cm⁻¹ under similar conditions [2]. This spectroscopic signature enables direct quantification of 8-Br-GTP concentration and detection in chromatographic separations without requiring radiolabeling or fluorescent derivatization.

UV-Vis spectroscopy extinction coefficient nucleotide quantification HPLC detection

Differential RNA Polymerase Binding: 8-Br-GTP Competes with ATP but Not UTP, Exhibiting Defined Dissociation Constant Ratio

8-Br-GTP competes with ATP for the binding center of E. coli RNA polymerase with a steady-state dissociation constant ratio (K_d(analog)/K_d(ATP)) of 2.4, where K_d(ATP) = 0.3 mM [1]. In contrast, 8-Br-GTP does not interact with the UTP binding center [1]. The related analog 8-oxy-GTP shows a K_d ratio of 2.1 for ATP competition and also competes with UTP (K_d ratio = 21.6) [1]. This selective binding profile enables discrimination between purine and pyrimidine nucleotide-binding pockets within the polymerase active site.

RNA polymerase transcription inhibition ATP binding site nucleotide competition

8-Br-GTP Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Selective Inhibition of Bacterial FtsZ GTPase in Mixed Prokaryotic/Eukaryotic Systems

Researchers screening for antibacterial compounds or studying bacterial cell division mechanisms require a tool that inhibits FtsZ polymerization without affecting eukaryotic tubulin. 8-Br-GTP's Ki of 31.8 μM against E. coli FtsZ GTPase, coupled with its lack of tubulin polymerization inhibition at concentrations up to 500 μM, makes it the appropriate choice over GTPγS (which stabilizes FtsZ polymers) or unmodified GTP (which drives polymerization of both targets). [1]

Conformational Mapping of GTP-Binding Protein Active Sites

Structural biologists and enzymologists seeking to define the stereochemical constraints of nucleotide-binding pockets utilize 8-Br-GTP's restricted syn conformation (90% population) to probe the active-site geometry of GTPases. By comparing binding affinities and catalytic outcomes between 8-Br-GTP and unmodified GTP (~50:50 syn/anti), researchers can determine whether a given protein preferentially recognizes the syn or anti conformer, enabling rational design of selective inhibitors. [2]

ATP-Specific Binding Site Probes in RNA Polymerase Mechanism Studies

Investigators examining the nucleotide specificity of RNA polymerase active sites require analogs that discriminate between purine and pyrimidine binding centers. 8-Br-GTP's selective competition with ATP (K_d ratio = 2.4) and complete absence of UTP-site interaction enables precise mapping of ATP-binding pocket geometry, whereas 8-oxy-GTP's cross-reactivity with both ATP and UTP sites confounds such analyses. [3]

UV-Based Quantification in Nucleotide Mixture Analysis

Analytical chemists and biochemists performing HPLC or UV spectroscopic quantification of nucleotide mixtures benefit from 8-Br-GTP's distinct spectral signature (λmax = 259 nm, ε = 14.0 L mmol⁻¹ cm⁻¹), which allows baseline separation from GTP (λmax ≈ 253 nm) and other unmodified nucleotides. This eliminates the need for radiolabeling or fluorescence tagging in routine analytical workflows. [4]

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